

Application Note: ^1H and ^{13}C NMR Assignments for Glycyl-d-leucine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Glycyl-d-leucine**

Cat. No.: **B1332752**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-d-leucine is a dipeptide composed of glycine and the D-isomer of leucine. As a fundamental building block of peptides and proteins, its structural characterization is crucial in various fields, including drug development, biochemistry, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the structure and purity of such molecules in solution. This application note provides a detailed protocol for the acquisition of ^1H and ^{13}C NMR spectra of **Glycyl-d-leucine** and presents the corresponding chemical shift assignments.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR chemical shift data for **Glycyl-d-leucine**. The data is compiled from typical values observed for similar dipeptides in D_2O , as specific experimental data for the D-isomer can be sparse. Note that the chemical shifts of D- and L-isomers are identical in a non-chiral solvent like D_2O .

Table 1: ^1H NMR Chemical Shift Assignments for **Glycyl-d-leucine** in D_2O

Atom Name	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Gly- α CH ₂	~3.80	s	-
Leu- α CH	~4.20	t	~7.5
Leu- β CH ₂	~1.60	m	-
Leu- γ CH	~1.62	m	-
Leu- δ CH ₃	~0.92	d	~6.5
Leu- δ' CH ₃	~0.88	d	~6.5

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shift Assignments for **Glycyl-d-leucine** in D₂O

Atom Name	Chemical Shift (δ) (ppm)
Gly-C=O	~172.5
Leu-C=O	~182.4
Gly- α C	~43.7
Leu- α C	~56.9
Leu- β C	~43.2
Leu- γ C	~27.3
Leu- δ C	~25.0
Leu- δ' C	~23.5

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **Glycyl-d-leucine**.

1. Sample Preparation

- Materials:

- **Glycyl-d-leucine** sample (high purity)
- Deuterium oxide (D₂O, 99.9% D)
- NMR tubes (5 mm)
- Vortex mixer

- Procedure:

- Weigh approximately 5-10 mg of the **Glycyl-d-leucine** sample.
- Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

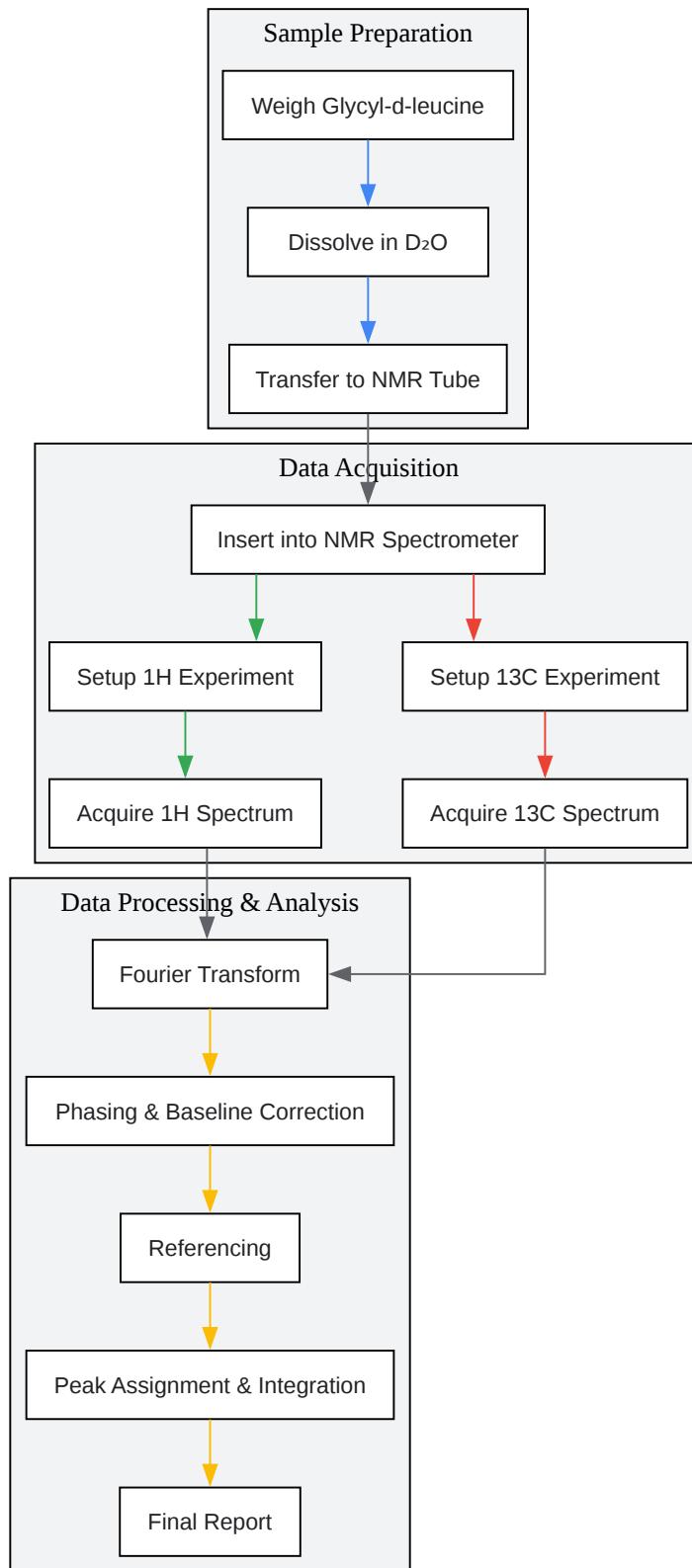
- Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- ¹H NMR Spectroscopy Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Solvent: D₂O
- Temperature: 298 K (25 °C)
- Number of Scans (NS): 16 to 64 (depending on sample concentration)
- Relaxation Delay (D1): 5 seconds (to ensure full relaxation of protons)

- Acquisition Time (AQ): At least 3 seconds
- Spectral Width (SW): 12-16 ppm
- Transmitter Frequency Offset (O1P): Centered on the water resonance (~4.7 ppm)
- Solvent Suppression: Use a suitable solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.


- 13C NMR Spectroscopy Parameters:
 - Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Solvent: D₂O
 - Temperature: 298 K (25 °C)
 - Number of Scans (NS): 1024 to 4096 (or more, as 13C is less sensitive)
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): 1-2 seconds
 - Spectral Width (SW): 200-240 ppm

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to obtain pure absorption lineshapes.
- Perform baseline correction to ensure a flat baseline.
- Reference the 1H spectrum to the residual HDO signal (set to ~4.7 ppm) or an internal standard. The 13C spectrum is typically referenced indirectly.
- Integrate the signals in the 1H spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Glycyl-d-leucine**.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of **Glycyl-d-leucine**.

- To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Assignments for Glycyl-d-leucine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332752#1h-and-13c-nmr-assignments-for-glycyl-d-leucine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com